N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS 142867-52-5) is a highly specialized, dual-action biochemical reagent primarily procured as a controlled-release nitroxyl (HNO) donor and a potent aldehyde dehydrogenase (ALDH) inhibitor. Unlike conventional nitric oxide (NO) donors, this N,O-diacylated-N-hydroxyarylsulfonamide derivative undergoes spontaneous, non-enzymatic hydrolysis in neutral aqueous environments (such as Krebs solution at 37°C) to exclusively yield HNO, which subsequently dimerizes to nitrous oxide (N2O) without generating NO cross-contamination. Supplied as a stable white crystalline solid with high DMSO solubility (up to 100 mM), it is the preferred precursor for researchers requiring sustained HNO delivery and precise ALDH modulation in cardiovascular, metabolic, and redox signaling assays, avoiding the rapid degradation and toxic byproducts associated with classic inorganic HNO donors [1].
Procuring generic HNO donors like Angeli's salt (sodium trioxodinitrate) or Piloty's acid often compromises assay integrity due to severe kinetic and chemical limitations. Angeli's salt decomposes extremely rapidly at physiological pH (half-life of approximately 3 minutes) and generates equimolar amounts of reactive nitrite, which confounds downstream signaling data and induces off-target toxicity. Conversely, Piloty's acid requires highly alkaline conditions (pH > 9) or the addition of strong oxidants to release HNO, rendering it fundamentally incompatible with live-cell assays or neutral physiological buffers. Substituting N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide with standard NO donors (e.g., SNAP or SNP) is equally flawed, as NO and HNO exhibit distinct electrophilic profiles and biological targets, particularly regarding thiol reactivity and vasorelaxation mechanisms. For workflows demanding sustained, pure HNO release at pH 7.4 without oxidative triggers or nitrite contamination, this specific sulfonamide derivative is strictly non-interchangeable .
A primary procurement driver for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is its optimized hydrolysis rate in neutral solutions. While Angeli's salt releases HNO in a rapid bolus, causing acute localized concentration spikes and rapid depletion, this diacylated sulfonamide provides a steady, sustained release over several hours. This kinetic profile prevents target saturation and mimics chronic physiological exposure, which is critical for long-term cell culture and isolated organ bath studies [1].
| Evidence Dimension | Hydrolysis half-life at pH 7.4 and 37°C |
| Target Compound Data | Several hours |
| Comparator Or Baseline | Angeli's salt (~3 minutes) |
| Quantified Difference | >50-fold extension in half-life |
| Conditions | Krebs solution / neutral aqueous buffer at 37°C |
Enables prolonged, controlled dosing in live-cell and tissue assays without requiring continuous infusion or repeated bolus additions.
Classic inorganic HNO donors generate reactive nitrogen species as obligate byproducts. Angeli's salt produces one equivalent of nitrite for every equivalent of HNO, which can independently trigger vasodilation and alter redox states, obscuring the true effect of HNO. N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide hydrolyzes to yield only HNO, acetate, and an inert sulfonamide byproduct, ensuring that all observed pharmacological effects are strictly attributable to nitroxyl signaling .
| Evidence Dimension | Nitrite (NO2-) generation per mole of HNO released |
| Target Compound Data | 0 stoichiometric equivalents |
| Comparator Or Baseline | Angeli's salt (1 stoichiometric equivalent) |
| Quantified Difference | 100% reduction in nitrite byproduct formation |
| Conditions | Non-enzymatic hydrolysis in physiological buffers |
Provides absolute assay purity, allowing researchers to definitively isolate HNO-specific pathways from general reactive nitrogen species effects.
Many stable HNO precursors, such as Piloty's acid, are entirely unsuited for standard biological assays because they require non-physiological conditions to activate. Piloty's acid requires a pH above 9 or the presence of chemical oxidants to initiate HNO release, which induces severe cellular stress and artifactual data. N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide undergoes spontaneous hydrolysis at pH 7.4, seamlessly integrating into standard in vitro and ex vivo workflows without requiring harsh environmental modifications [1].
| Evidence Dimension | Conditions required for HNO release |
| Target Compound Data | Spontaneous at pH 7.4 |
| Comparator Or Baseline | Piloty's acid (requires pH > 9.0 or exogenous oxidants) |
| Quantified Difference | Functional at 1.5 to 2.0 pH units lower without chemical triggers |
| Conditions | Standard cell culture media and physiological buffers |
Eliminates the need for assay-disrupting oxidants or alkaline buffers, preserving the viability of live cells and tissues.
Beyond its role as an HNO donor, this compound is a potent, structurally specific inhibitor of aldehyde dehydrogenase (ALDH). Its electrophilic sulfonamide core covalently modifies critical nucleophilic residues in the ALDH active site, significantly reducing catalytic turnover. Standard NO or HNO donors lack this capability entirely. This dual functionality makes it an indispensable reagent for specialized studies investigating the cross-talk between aldehyde metabolism, vasorelaxation, and redox stress .
| Evidence Dimension | ALDH active site inhibition capability |
| Target Compound Data | Potent covalent inhibition |
| Comparator Or Baseline | Standard HNO/NO donors (e.g., Angeli's salt, SNAP) (No ALDH inhibition) |
| Quantified Difference | Exclusive dual-action mechanism (HNO release + ALDH blockade) |
| Conditions | Enzymatic assays and metabolic profiling |
Allows procurement consolidation for researchers needing to simultaneously induce nitroxyl signaling and block aldehyde detoxification pathways.
Due to its extended half-life and lack of nitrite byproducts, this compound is the optimal choice for isolated organ bath studies (e.g., rabbit thoracic aorta) requiring stable, long-term HNO exposure to measure vasorelaxation without NO-induced artifacts[1].
Because HNO reacts directly with thiols (unlike NO), this reagent is specifically procured to study the selective modification of cysteine residues on target proteins, benefiting from a clean release profile that prevents confounding oxidative side reactions [1].
Its potent ALDH inhibitory action makes it highly valuable in stem cell and cancer research, where ALDH over-expression is linked to drug resistance. Researchers utilize this compound to disrupt aldehyde detoxification while simultaneously introducing redox stress via HNO .